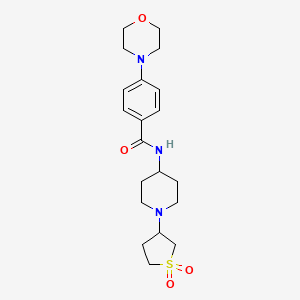

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a synthetic compound featuring a piperidine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position and a 4-morpholinobenzamide moiety at the 4-position. Although detailed physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural design aligns with pharmacophores targeting central nervous system (CNS) receptors or enzymes, such as kinase inhibitors or sigma-1 ligands .

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c24-20(16-1-3-18(4-2-16)23-10-12-27-13-11-23)21-17-5-8-22(9-6-17)19-7-14-28(25,26)15-19/h1-4,17,19H,5-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLSVKTZPAYHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the piperidine ring, and the morpholinobenzamide moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Medicinal Chemistry

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide has shown promise in the following areas:

- Anti-inflammatory Activity : Preliminary studies indicate that this compound may modulate the NF-κB signaling pathway, which is crucial in inflammation and cancer processes. Compounds with similar structures have been linked to anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .

- Antiviral Properties : Research indicates that structurally related compounds exhibit antiviral activities, making this compound a candidate for further exploration in antiviral drug development .

- Cancer Treatment : The compound's ability to interact with specific molecular targets positions it as a potential lead compound for developing new anticancer agents. Studies have highlighted the importance of structural modifications in enhancing the cytotoxicity against various cancer cell lines .

Material Sciences

The unique structural features of this compound also allow for exploration in material sciences:

- Polymer Development : Its chemical properties may contribute to the synthesis of new materials with tailored functionalities.

- Nanotechnology : The compound's structure could be utilized in creating nanoscale materials for drug delivery systems or diagnostic applications.

Drug Discovery

This compound is valuable in drug discovery processes due to its:

- Biological Activity Screening : It serves as a candidate for high-throughput screening assays aimed at identifying new therapeutic agents.

- Mechanism Elucidation : Understanding its interactions at the molecular level can provide insights into developing more effective drugs targeting similar pathways .

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are often required to elucidate the precise mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Key Observations:

Piperidine and Sulfone Core : All compounds retain the piperidine ring and the 1,1-dioxidotetrahydrothiophen-3-yl group, suggesting a shared focus on optimizing metabolic stability and CNS penetration .

Substituent Variability: The target compound’s 4-morpholinobenzamide group distinguishes it from analogs like (sulfonyl benzamide) and (thiazole carboxamide). Morpholine’s oxygen-rich structure may improve solubility compared to bulkier substituents (e.g., isobutyl in ).

Molecular Weight Trends :

- The target compound likely has a higher molecular weight than (343.5) but lower than (456.6), positioning it in a moderate range for drug-likeness.

Functional and Pharmacological Implications

Electronic and Steric Effects

Pharmacokinetic Considerations

- Compounds with sulfonyl groups (e.g., ) may exhibit higher plasma protein binding due to increased polarity, whereas the target compound’s morpholine could favor renal clearance.

- The chlorophenoxy substituent in may prolong half-life via enhanced lipophilicity but risks CYP450-mediated drug-drug interactions .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-morpholinobenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a piperidine and morpholine moiety, along with a tetrahydrothiophene component, which suggests diverse pharmacological applications. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure indicates the presence of functional groups that may influence its interactions with biological targets. The dioxidotetrahydrothiophene group is particularly noteworthy for its potential reactivity and interaction with various enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including but not limited to:

- Antimicrobial Activity : Compounds containing thiophene rings have shown efficacy against various pathogens.

- CNS Activity : The piperidine moiety is commonly associated with central nervous system effects, suggesting potential applications in neuropharmacology.

- Anticancer Properties : Some derivatives have demonstrated activity against cancer cell lines, indicating a need for further exploration in oncology.

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the brain or other tissues, influencing neurotransmitter release or cellular signaling pathways.

- Enzyme Inhibition : The sulfonamide group could inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- GIRK Channel Activation : A related study characterized compounds as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds exhibited nanomolar potency and improved metabolic stability compared to traditional drugs .

- Anticancer Activity : Another study highlighted the potential anticancer effects of compounds similar to this compound, focusing on their ability to inhibit cell migration and invasion in metastatic cancers .

In Silico Studies

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the pharmacological effects based on molecular structure. These predictions suggest a broad spectrum of activity against various biological targets.

Data Tables

The following table summarizes the biological activities and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide | Contains dioxidotetrahydrothiophene | Antimicrobial |

| 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl | Piperazine scaffold | CNS activity |

| Tetrahydrothiophene derivatives | Similar thiophene structure | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.